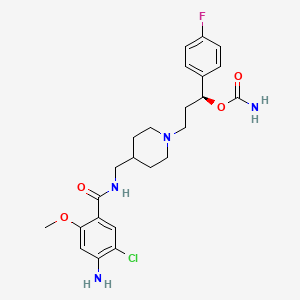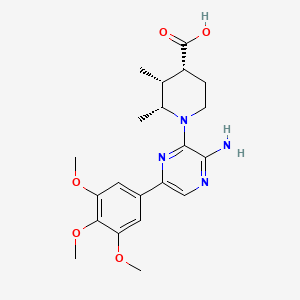
(2R,3R,4R)-1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-2,3-dimethylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé identifié comme “PMID20936789C31” est une molécule organique synthétique conçue pour aider à identifier les éléments structuraux de la poche de liaison de la kinase 2 apparentée à NIMA (NEK2). Ce composé est particulièrement important dans le domaine de la pharmacologie en raison de son potentiel en tant que candidat médicament et de son rôle dans la compréhension de la sélectivité de la liaison des inhibiteurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de “PMID20936789C31” implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et impliquent généralement des techniques de synthèse organique avancées. Les réactifs courants utilisés dans la synthèse comprennent divers solvants organiques, des catalyseurs et des groupes protecteurs pour garantir les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de “PMID20936789C31” impliquerait probablement une mise à l’échelle des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour des lots plus importants, la garantie de la qualité et du rendement constants et la mise en œuvre de processus de purification stricts. Des techniques telles que la cristallisation, la chromatographie et la recristallisation sont couramment utilisées pour obtenir des produits finaux de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
“PMID20936789C31” subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène, généralement en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de “PMID20936789C31” comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Nucléophiles : Halogénures, amines.
Électrophiles : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications de recherche scientifique
“PMID20936789C31” a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les interactions de liaison et la sélectivité des inhibiteurs avec NEK2.
Biologie : Aide à comprendre le rôle de NEK2 dans les processus cellulaires et son potentiel en tant que cible thérapeutique.
Médecine : Étudié pour son potentiel en tant que candidat médicament dans le traitement des maladies liées à la dysrégulation de NEK2.
Applications De Recherche Scientifique
“PMID20936789C31” has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding interactions and selectivity of inhibitors with NEK2.
Biology: Helps in understanding the role of NEK2 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential as a drug candidate in treating diseases related to NEK2 dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
Le mécanisme d’action de “PMID20936789C31” implique son interaction avec NEK2, une kinase impliquée dans la régulation du cycle cellulaire. Le composé se lie au site actif de NEK2, inhibant son activité et affectant ainsi les voies de signalisation en aval. Cette inhibition peut conduire à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel .
Propriétés
Formule moléculaire |
C21H28N4O5 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2R,3R,4R)-1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H28N4O5/c1-11-12(2)25(7-6-14(11)21(26)27)20-19(22)23-10-15(24-20)13-8-16(28-3)18(30-5)17(9-13)29-4/h8-12,14H,6-7H2,1-5H3,(H2,22,23)(H,26,27)/t11-,12+,14+/m0/s1 |
Clé InChI |
YPKLAWUGDWZBMV-OUCADQQQSA-N |
SMILES isomérique |
C[C@H]1[C@H](N(CC[C@H]1C(=O)O)C2=NC(=CN=C2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES canonique |
CC1C(N(CCC1C(=O)O)C2=NC(=CN=C2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)
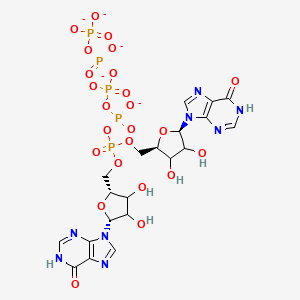
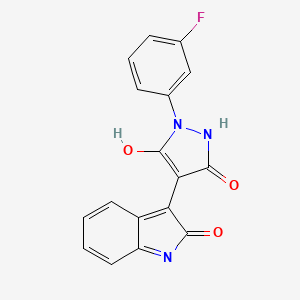
![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)
![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
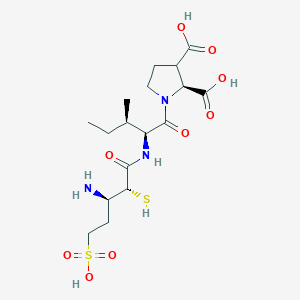
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
